

4,5-MDAI hydrochloride CAS number and structure

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Compound of Interest		
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An In-depth Technical Guide to **4,5-MDAI Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-2-aminoindane hydrochloride (4,5-MDAI HCI) is a synthetic aminoindane derivative that has garnered interest within the scientific community for its unique pharmacological profile.[1] Structurally related to 3,4-methylenedioxymethamphetamine (MDMA), it is classified as an entactogen, a class of psychoactive substances that produce experiences of emotional communion, oneness, and emotional openness.[1] This document provides a comprehensive technical overview of **4,5-MDAI hydrochloride**, including its chemical properties, synthesis, pharmacological actions, and analytical methodologies. This guide is intended for research, forensic, and drug development applications only and is not for human or veterinary use.[2][3]

Chemical and Physical Properties

4,5-MDAI hydrochloride is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1] This rigid indane scaffold is theorized to reduce neurotoxicity compared to more flexible amphetamine analogues like MDMA.[1]

Chemical Structure and Identifiers



The chemical structure and key identifiers for **4,5-MDAI hydrochloride** are summarized in the table below.

Property	Value
IUPAC Name	7,8-dihydro-6H-indeno[4,5-d][1][3]dioxol-7-amine, monohydrochloride[2][4]
CAS Number	124399-90-2[1][2][3][4][5][6]
Chemical Formula	C10H11NO2 • HCI[2][6]
Molecular Weight	213.66 g/mol [1][6]
SMILES	NC1CC2=CC=C3C(OCO3)=C2C1.Cl[2][6]
InChI Key	PVGSGXLMJCEIEL-UHFFFAOYSA-N[1][2][4]

Physicochemical Data

A summary of the key physicochemical data for **4,5-MDAI hydrochloride** is presented below.

Property	Value	
Appearance	White powder (HCl salt)	
Purity	≥98%[2][4]	
Melting Point	243.0 °C (HCl salt)	
UV λmax	238, 286 nm[2]	
Solubility	DMF: 14 mg/mlDMSO: 20 mg/mlEthanol: 0.3 mg/mlPBS (pH 7.2): 5 mg/ml[2]	
Storage Temperature	-20°C[2][7] or 2-8°C[4]	

Synthesis and Experimental Protocols Classical Laboratory Synthesis





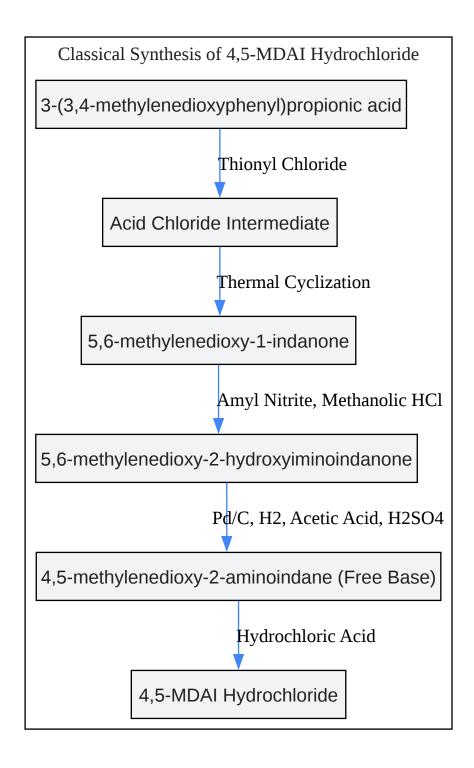


A common synthetic route to **4,5-MDAI hydrochloride** has been described and involves a multi-step process.[1][8]

Experimental Protocol:

- Cyclization: 3-(3,4-methylenedioxyphenyl)propionic acid is first converted to its acid chloride, which then undergoes thermal cyclization to yield 5,6-methylenedioxy-1-indanone, a key intermediate.[1][8]
- Hydroxyimino Ketone Synthesis: The intermediate indanone is reacted with amyl nitrite in methanolic HCl to introduce an oxime group at the 2-position, forming 5,6-methylenedioxy-2hydroxyiminoindanone.[1][8]
- Reductive Amination: The hydroxyimino ketone is then subjected to catalytic hydrogenation
 using palladium on carbon (Pd/C) in glacial acetic acid with a catalytic amount of sulfuric
 acid. This reduces the oxime to a primary amine, yielding 4,5-methylenedioxy-2aminoindane.[1][8]
- Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the hydrochloride salt.[1]





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Synthetic pathway for **4,5-MDAI hydrochloride**.

Pharmacology and Mechanism of Action



4,5-MDAI acts primarily as a serotonin-norepinephrine releasing agent (SNRA), with a less pronounced effect on dopamine levels.[1][8] This profile is thought to underlie its entactogenic effects while potentially reducing the stimulant and neurotoxic effects associated with other phenethylamines.

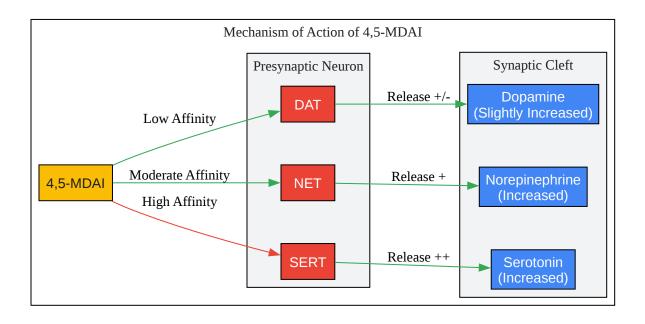
Neurotransmitter Interactions

The primary mechanism of action for 4,5-MDAI involves its interaction with monoamine transporters.

Signaling Pathway:

- SERT Interaction: 4,5-MDAI targets and reverses the action of the serotonin transporter (SERT).[1]
- Serotonin Release: This leads to a significant release of serotonin from presynaptic neurons into the synaptic cleft.[1][9]
- Norepinephrine Release: To a lesser extent, it also promotes the release of norepinephrine.
 [1]
- Dopamine Release: The effect on dopamine release is comparatively low.[1]
- Reuptake Inhibition: The compound also inhibits the reuptake of serotonin and, to a lesser degree, dopamine and norepinephrine.[9]





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Proposed mechanism of 4,5-MDAI at the synapse.

Receptor Binding Profile

While primarily acting as a releasing agent, some studies suggest that the methylenedioxy group enhances binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] However, another study reported no significant affinity for any serotonin receptors (Ki > $10 \mu M$).[8] This discrepancy warrants further investigation.

Analytical Methodologies

Accurate identification and quantification of 4,5-MDAI are crucial for research and forensic applications. Several analytical techniques have been established.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 4,5-MDAI.



Experimental Protocol:

- Sample Preparation: Dilute the analyte to approximately 1 mg/mL of the free base extracted into chloroform.
- Instrumentation: Agilent gas chromatograph with a mass selective detector.
- Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm.
- Carrier Gas: Helium at 1 mL/min.
- Temperature Program:
 - Initial temperature: 100°C for 1.0 min.
 - Ramp: 12°C/min to 300°C.
 - Hold: 9.0 min at 300°C.
- Injector Temperature: 280°C.
- MS Parameters: Mass scan range of 30-550 amu.
- Note: Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can be employed to improve chromatography and differentiate between positional isomers like 4,5-MDAI and 5,6-MDAI.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used for structural confirmation.

Experimental Protocol:

- Sample Preparation: Dilute the analyte to ~10 mg/mL in deuterated methanol (CD₃OD) with TMS as a reference standard.
- Instrument: 400 MHz NMR spectrometer.
- Parameters:



- Pulse angle: 90°.
- Delay between pulses: 45 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule.

Experimental Protocol:

- Instrument: FTIR with a diamond ATR attachment.
- Scan Parameters:
 - o Number of scans: 32.
 - Resolution: 4 cm⁻¹.

In Vivo and Human Studies Preclinical Data

Animal studies have been conducted to characterize the pharmacological effects of 4,5-MDAI.



Study Type	Animal Model	Key Findings
Locomotor Activity	Mice	Depressed locomotor activity at 3 to 30 mg/kg, followed by a rebound stimulant effect at higher doses.[10][11]
Drug Discrimination	Rats	Fully substituted for the discriminative stimulus effects of MDMA, DOM, and cocaine, but only partially for methamphetamine.[10][11]
Conditioned Place Preference	Mice	Produced conditioned place preference at doses from 0.3 to 10 mg/kg, indicating rewarding effects.[10][11]
Toxicity	Rats	LD ₅₀ (subcutaneous) of 28 mg/kg.[8]

Human Studies

A self-administration study in human volunteers compared the effects of MDAI to MDMA.

Experimental Protocol:

- Design: Comparison of subjective, cardiovascular, and endocrine responses of MDAI with 75 mg and 125 mg doses of MDMA from previous placebo-controlled studies.[12][13]
- Outcome Measures: Visual Analogue Scales (VAS), Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.[12][13]
- Key Findings:
 - MDAI produced subjective effects comparable to 125 mg of MDMA.[12][13]
 - It increased blood pressure similarly to MDMA but did not significantly increase heart rate or body temperature.[12][13]



MDAI elevated cortisol and prolactin levels.[12][13]

Conclusion

4,5-MDAI hydrochloride is a potent serotonin and norepinephrine releasing agent with a distinct pharmacological profile compared to its amphetamine-based analogue, MDMA. Its rigid structure may confer a reduced neurotoxicity profile, making it a compound of interest for neuropharmacological research. The detailed synthetic, analytical, and pharmacological data presented in this guide provide a foundational resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile.

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